molecular formula C10H10F3NO3 B13992993 Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate

Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B13992993
M. Wt: 249.19 g/mol
InChI Key: BXDSAWZYUBLUKE-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a trifluoromethylating agent under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced fluorinating agents and optimized reaction conditions ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)7-5-4-6(10(11,12)13)8(14-7)16-2/h4-5H,3H2,1-2H3

InChI Key

BXDSAWZYUBLUKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)OC

Origin of Product

United States

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